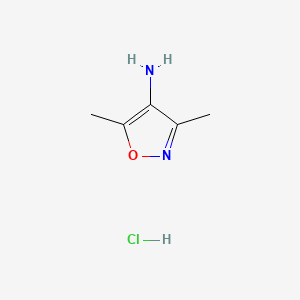![molecular formula C18H25NO2 B598958 Tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 148835-99-8](/img/structure/B598958.png)
Tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a spiro compound, which is a type of compound where two rings share a single atom. In this case, the shared atom is part of a piperidine ring (a six-membered ring with one nitrogen atom) and an indene ring (a fused ring system consisting of a benzene ring and a cyclopentene ring). The “Tert-butyl” and “carboxylate” groups are substituents on the piperidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, followed by the introduction of the indene ring through a fusion reaction. The tert-butyl and carboxylate groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the fused ring system and the presence of the nitrogen atom in the piperidine ring. The electron-donating properties of the nitrogen atom and the electron-withdrawing properties of the carboxylate group would also have significant effects on the compound’s chemical behavior .Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo, the carboxylate group could be involved in acid-base reactions, and the double bonds in the indene ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylate group could enhance its solubility in polar solvents, while the large nonpolar portion of the molecule (the indene and tert-butyl groups) could make it soluble in nonpolar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors
A study detailed the synthesis of acetyl-CoA carboxylase inhibitors based on a 4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(2'H)-one core, starting from ethyl 3-amino-1H-pyrazole-4-carboxylate. The synthesis involved a 10-step process with a key regioselective pyrazole alkylation and a Curtius rearrangement under both conventional and flow conditions. This research highlights the potential of such compounds in the development of novel inhibitors for therapeutic applications (Huard et al., 2012).
Convenient Synthetic Routes
Another study presented a convenient synthetic route to spiro[indole-3,4′-piperidin]-2-ones, starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline. This synthesis involved anilide formation, N(1)-protection, and intramolecular cyclization under palladium catalysis, demonstrating an efficient approach to these complex structures (Freund & Mederski, 2000).
Development of New Scaffolds
Research on the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate introduced a new scaffold for the preparation of substituted piperidines. The synthesis utilized a regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane, showcasing the versatility of such compounds in synthesizing complex molecular structures (Harmsen et al., 2011).
Intermediate Compounds for Biologically Active Molecules
A study focused on synthesizing an intermediate compound crucial for the development of crizotinib, a potent inhibitor used in cancer therapy. The compound tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized from tert-butyl-4-hydroxypiperidine-1-carboxylate, underscoring the relevance of such intermediates in the synthesis of clinically significant molecules (Kong et al., 2016).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical, research could be directed towards improving its potency, selectivity, and pharmacokinetic properties. If it’s used in materials science, research could focus on improving its physical properties .
Eigenschaften
IUPAC Name |
tert-butyl spiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-17(2,3)21-16(20)19-12-10-18(11-13-19)9-8-14-6-4-5-7-15(14)18/h4-7H,8-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSCYZYRQRKKLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC3=CC=CC=C32)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylene}-2,5-diphenylpyrrolidinium tetrafluorobora](/img/no-structure.png)
![8-Oxo-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester](/img/structure/B598876.png)
![(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine](/img/structure/B598881.png)
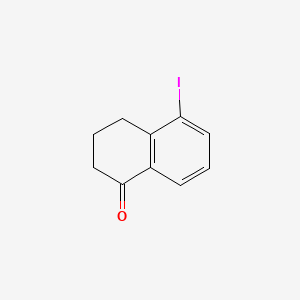
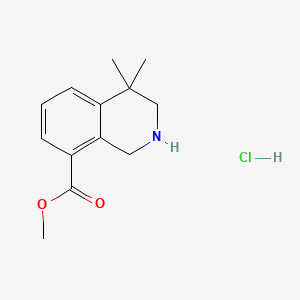
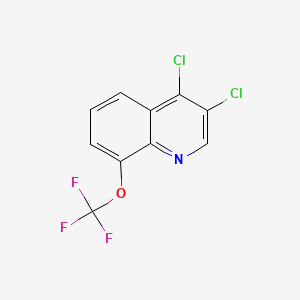
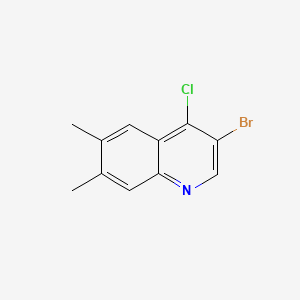
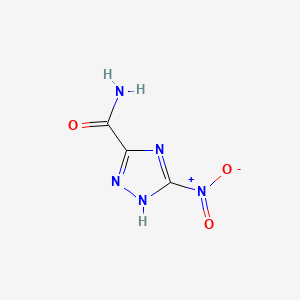
![5,7-Dihydro-2-(methylthio)thieno[3,4-d]pyrimidin-4(3h)-one](/img/structure/B598887.png)
![(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate](/img/structure/B598888.png)
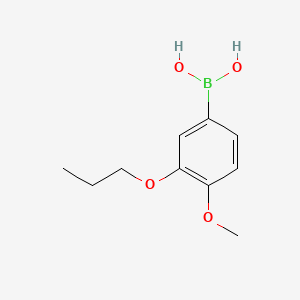
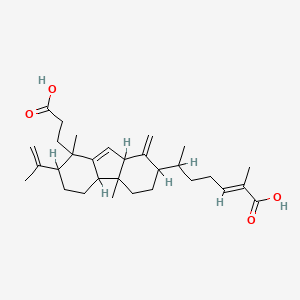
![Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate](/img/structure/B598896.png)
